9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g][1]benzopyran-8-one
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Overview
Description
9-Methoxy-7-phenyl-8H-[1,3]dioxolo[4,5-g]chromen-8-one is a chemical compound known for its unique structure and potential applications in various scientific fields. It belongs to the class of homoisoflavonoids, which are naturally occurring compounds with a wide range of biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-7-phenyl-8H-[1,3]dioxolo[4,5-g]chromen-8-one typically involves the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one. This intermediate compound then undergoes aldol condensation with aromatic aldehydes to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-7-phenyl-8H-[1,3]dioxolo[4,5-g]chromen-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
9-Methoxy-7-phenyl-8H-[1,3]dioxolo[4,5-g]chromen-8-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It has been studied for its cytotoxic properties against various cancer cell lines.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 9-Methoxy-7-phenyl-8H-[1,3]dioxolo[4,5-g]chromen-8-one involves its interaction with cellular pathways that regulate apoptosis. It has been shown to induce apoptosis in cancer cells by activating specific molecular targets and pathways, such as the caspase pathway .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one
- 7-(2-Methoxybenzylidene)-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one
Uniqueness
Compared to similar compounds, 9-Methoxy-7-phenyl-8H-[1,3]dioxolo[4,5-g]chromen-8-one exhibits unique cytotoxic properties and a distinct mechanism of action. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research and development in the field of anti-cancer therapeutics.
Properties
CAS No. |
2631-86-9 |
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Molecular Formula |
C17H12O5 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
9-methoxy-7-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C17H12O5/c1-19-17-14-12(7-13-16(17)22-9-21-13)20-8-11(15(14)18)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
VNNYFPLWNDDFTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC3=C1OCO3)OC=C(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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